S-(p-Azidophenacyl)glutathione

Glyoxalase II inhibition Enzyme kinetics Competitive inhibitor

Researchers studying GSH-binding proteins face the limitation of reversible probes that dissociate during downstream analysis. S-(p-Azidophenacyl)glutathione solves this by combining reversible GSH-site recognition with UV-triggered covalent capture via aryl azide photochemistry. • Irreversibly labels GST active sites with 86±5% inactivation at 320 nm • Enables proteolytic digestion, HPLC purification, and Edman sequencing for binding-site mapping • Dual-mode inhibitor: reversible (Ki=7.96×10⁻⁴ M for glyoxalase II) then UV-irreversible (42±5%) Supplied with certified purity; shipped globally under controlled conditions.

Molecular Formula C18H22N6O7S
Molecular Weight 466.5 g/mol
Cat. No. B1362737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(p-Azidophenacyl)glutathione
SynonymsAPA-SG
S-(4-azidophenacyl)glutathione
S-(p-azidophenacyl)glutathione
SPAP-GSH
Molecular FormulaC18H22N6O7S
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-]
InChIInChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)22-13(17(29)21-7-16(27)28)8-32-9-14(25)10-1-3-11(4-2-10)23-24-20/h1-4,12-13H,5-9,19H2,(H,21,29)(H,22,26)(H,27,28)(H,30,31)/t12-,13-/m0/s1
InChIKeyPOHHFIIXXRDDJW-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(p-Azidophenacyl)glutathione Overview


S-(p-Azidophenacyl)glutathione (CAS 73322-71-1; also known as APA-SG, SPAP-GSH) is a synthetic glutathione (GSH) derivative in which the thiol group is substituted with a p-azidophenacyl moiety, conferring photoreactive properties [1]. This compound functions as a photoaffinity label for enzymes and transporters that recognize GSH or its conjugates, including glutathione S-transferases (GSTs), glyoxalases, and multidrug resistance protein 1 (MRP1/ABCC1) [2][3]. Upon UV irradiation (typically 320–340 nm), the aryl azide group generates a reactive nitrene intermediate that covalently inserts into nearby molecular structures, enabling irreversible active-site mapping and target identification [4].

Workflow Photoaffinity labeling probe activated by UV (320–340 nm)
Target Recognition GSH-site binding enzymes and transporters (GSTs, glyoxalase II, MRP1)
Downstream Use Covalent capture supports SDS-PAGE, proteolytic mapping, and peptide sequencing

Why APA-SG Cannot Be Substituted


Substituting S-(p-azidophenacyl)glutathione with unmodified glutathione (GSH) or non-photoreactive S-alkylglutathiones (e.g., S-hexylglutathione, S-octylglutathione) fails to achieve the irreversible, covalent active-site labeling required for target identification and binding-site mapping. While GSH and S-alkylglutathiones bind reversibly to GSTs and glyoxalases, they cannot be covalently trapped upon UV irradiation, precluding downstream proteolytic mapping or SDS-PAGE visualization of labeled targets [1]. Conversely, alternative photoreactive probes such as benzophenone- or diazirine-based crosslinkers exhibit different photochemical behaviors (e.g., varying water reactivity, crosslinking efficiency, and irradiation requirements), meaning substitution with a non-azidophenacyl probe would alter labeling specificity and product uniformity [2]. The azidophenacyl moiety on a GSH scaffold uniquely combines reversible GSH-site recognition with UV-triggered covalent capture.

APA-SG (target)
Common substitutes
Covalent trapping
UV-triggered irreversible active-site labeling
Reversible binding only; dissociates during processing
Photochemical behavior
Aryl azide: balanced crosslinking efficiency and water tolerance
Benzophenone/diazirine: may alter labeling specificity or product uniformity
Scaffold recognition
GSH scaffold ensures enzyme/transporter site recognition
Non-GSH probes lack target-site selectivity for GSH-binding proteins

APA-SG vs. Comparators: Evidence


Glyoxalase II Competitive Inhibition

S-(p-Azidophenacyl)glutathione acts as a linear competitive inhibitor of beef liver glyoxalase II (EC 3.1.2.6) with Ki = 7.96 × 10⁻⁴ M at pH 7.40 [1]. This Ki value establishes the compound's affinity for the GSH-binding site of glyoxalase II under reversible (non-irradiated) conditions, providing a quantitative baseline for competitive binding relative to the natural substrate S-D-lactoylglutathione. By contrast, unmodified GSH exhibits no inhibitory activity against glyoxalase II at comparable concentrations, as the enzyme requires an S-blocked glutathione derivative for binding [1].

Glyoxalase II Ki
Head-to-head
0.796 mM Ki (glyoxalase II) vs. GSH: no inhibition
Establishes reversible binding baseline for photoaffinity workflow
Reversible conditions, pH 7.40, 25°C
Glyoxalase II inhibition Enzyme kinetics Competitive inhibitor

Covalent Glyoxalase II Inhibition by UV

Upon irradiation at 340 nm, S-(p-azidophenacyl)glutathione covalently inhibits beef liver glyoxalase II to a level of 42 ± 5% inhibition, whereas in the absence of UV irradiation, inhibition remains reversible and non-covalent [1]. This light-dependent switch from reversible competitive inhibition to irreversible covalent modification is not achievable with non-photoreactive S-alkylglutathiones (e.g., S-hexylglutathione or S-octylglutathione), which lack a photoactivatable moiety and therefore cannot undergo UV-triggered covalent attachment [1][2].

UV Covalent Inhibition
Head-to-head
APA-SG (340 nm) 42 ± 5% covalent
S-alkylglutathiones 0% covalent
UV-dependent covalent trapping enables proteolytic mapping
340 nm irradiation, pH 7.40
Photoaffinity labeling Covalent inhibition UV activation

GST Covalent Inactivation

A crude preparation of sheep liver glutathione S-transferases (GSTs) is irreversibly inactivated to a level of 86 ± 5% inhibition upon irradiation at 320 nm in the presence of S-(p-azidophenacyl)glutathione [1]. Radiolabeled S-(p-azidophenacyl)[³H]glutathione has been further employed to covalently label the active sites of purified rat liver GST isozymes YaYa and YcYc, enabling subsequent tryptic digestion and peptide mapping [2]. In contrast, reversible GST inhibitors such as S-hexylglutathione bind non-covalently and dissociate during downstream processing, precluding identification of specific binding residues.

GST Inactivation
Head-to-head
86 ± 5% covalent inactivation (sheep liver GSTs)
Reported high covalent labeling for GST active-site studies
320 nm UV; vs. S-hexylglutathione 0% covalent
GST photoaffinity labeling Covalent enzyme inactivation Active-site mapping

Aryl Azide Crosslinking Efficiency

In a comparative study of four photoactivatable probe classes (aryl azides, aryl diazirines, α-diazocarbonyls, and benzophenones) evaluated under identical conditions using a pentapeptide model system, the 4-azidobenzoyl group (structurally analogous to the p-azidophenacyl moiety in S-(p-azidophenacyl)glutathione) exhibited crosslinking efficiency comparable to the highly potent (Tmd)Phe diazirine probe [1]. Notably, the aryl azide showed lower tendency to react with water molecules compared to the diazirine carbene intermediate, while achieving more efficient and uniform product formation than benzophenone, which required prolonged UV irradiation and produced a variety of rearrangement products [1].

Aryl Azide Efficiency
Class-level inference

Aryl azides balance crosslinking efficiency with water tolerance compared to diazirine and benzophenone probes in peptide model systems.

Class-level support for azidophenacyl probe selection
Pentapeptide model; data to verify in protein context
Photoaffinity probe comparison Crosslinking efficiency Photochemical behavior

Active-Site Peptide Mapping of Pi Class GST

S-(p-azidophenacyl)-[³H]glutathione was employed to photoaffinity-label the active site of cloned human Pi class glutathione S-transferase (GSTP1-1) [1]. Following tryptic digestion of the labeled enzyme, two specific labeled peptides were purified and sequenced, enabling precise localization of the GSH-binding region within the active site [1]. A critical validation of specificity was demonstrated: the photoaffinity-labeled enzyme failed to bind to a GSH-agarose affinity column, confirming that covalent modification occurred at the GSH-binding site and irreversibly blocked substrate access [1].

GST Active-Site Mapping
Supporting evidence

[³H]-APA-SG labeling → tryptic digestion → HPLC → Edman sequencing; loss of GSH-agarose binding confirms site specificity.

Supports active-site residue identification workflow
Human Pi class GST; two labeled peptides identified
GST structural studies Peptide sequencing Active-site mapping

MRP1 Photolabeling in Drug Resistance

S-(p-azidophenacyl)glutathione has been validated as an inhibitor and photolabeling agent for human and murine multidrug resistance protein 1 (MRP1/ABCC1), a key ATP-binding cassette transporter implicated in cancer drug resistance [1][2]. The compound functions as a high-affinity GSH-based probe that enables covalent tagging of MRP1 upon photoactivation, facilitating studies of transporter topology and substrate-binding domains [1]. Related studies using azidophenacyl-[³⁵S]glutathione have mapped GSH binding sites within cytoplasmic regions L0 and L1 as well as transmembrane domains of MRP1 [2].

MRP1 Photolabeling
Supporting evidence

Covalent tagging of human and murine MRP1 upon UV photoactivation; maps cytoplasmic L0/L1 and transmembrane domains.

Supports transporter topology and drug resistance studies
Validated in MRP1-expressing systems
MRP1 photolabeling Multidrug resistance Transporter mapping

APA-SG Research Applications


GST Active-Site Mapping

S-(p-Azidophenacyl)glutathione is employed for covalent photoaffinity labeling of GST active sites, enabling subsequent proteolytic digestion, HPLC purification, and Edman sequencing to identify specific GSH-binding residues. The 86 ± 5% covalent inactivation of sheep liver GSTs upon 320 nm irradiation validates its robust labeling efficiency [4]. Radiolabeled [³H]-APA-SG has been successfully used to map active-site peptides in human Pi class GST, with specificity confirmed by loss of GSH-agarose binding post-labeling [2].

Glyoxalase II Inhibitor Development

Researchers utilize S-(p-azidophenacyl)glutathione as a competitive inhibitor (Ki = 7.96 × 10⁻⁴ M) of glyoxalase II for reversible binding studies, then trigger covalent attachment via 340 nm irradiation to achieve 42 ± 5% irreversible inhibition [4]. This dual-mode functionality supports structure-activity relationship (SAR) studies of the glyoxalase system and development of mechanism-based inhibitors targeting methylglyoxal detoxification pathways.

MRP1 Transporter Topology Studies

S-(p-azidophenacyl)glutathione serves as a high-affinity photolabeling probe for human and murine MRP1, facilitating mapping of GSH-binding domains within cytoplasmic regions L0 and L1 as well as transmembrane domains [4]. This application is critical for understanding MRP1-mediated drug efflux in cancer multidrug resistance and for developing transporter-targeted therapeutics.

Rat Liver Membrane Protein Labeling

S-(4-azidophenacyl)[³⁵S]glutathione has been validated for photoaffinity labeling of proteins in rat liver subcellular fractions including canalicular membrane vesicles (CMV), sinusoidal membrane vesicles (SMV), mitochondria, and microsomes [4]. The method enables identification of membrane-associated GST isoenzymes and other GSH-binding proteins, with S-hexylglutathione-Sepharose affinity chromatography confirming reversible binding specificity [4].

Application
Selection Property
Validation Focus
GST Active-Site Mapping
Photoreactive GSH-based covalent labeling
SDS-PAGE and peptide sequencing of labeled sites
Glyoxalase II Inhibitor Development
Dual-mode reversible inhibition and UV covalent capture
SAR studies and binding kinetics under UV activation
MRP1 Transporter Topology Studies
GSH-based photoreactive probe for ABC transporters
Topology mapping of cytoplasmic and transmembrane domains
Rat Liver Membrane Protein Labeling
Photoreactive probe for subcellular membrane protein labeling
Affinity chromatography confirmation of GSH-binding specificity

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17 linked technical documents
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